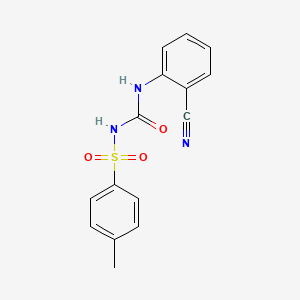
1-(2-cyanophenyl)-3-(4-methylbenzenesulfonyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-cyanophenyl)-3-(4-methylbenzenesulfonyl)urea is a useful research compound. Its molecular formula is C15H13N3O3S and its molecular weight is 315.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enantioselective Synthesis
A study by Tucker and Chesterson (1988) explored the resolution of a nonsteroidal antiandrogen closely related to the sulfonylurea structure, focusing on its enantiomeric separation and absolute configuration determination. This indicates potential applications in developing enantioselective synthesis methods for similar compounds (Tucker & Chesterson, 1988).
Protective Role in β-Cell Apoptosis
Kim et al. (2012) investigated the protective effects of Exendin-4 against sulfonylurea-induced β-cell apoptosis, highlighting the implications for diabetes treatment and the understanding of β-cell loss due to sulfonylurea treatment (Kim et al., 2012).
Mitochondrial Dysfunction and Cell Death Inhibition
A study by Lee et al. (2005) found that sulfonylurea glibenclamide could inhibit cell death and mitochondrial dysfunction, indicating potential therapeutic applications in conditions involving mitochondrial permeability and oxidative stress (Lee et al., 2005).
ATP-modulated K+ Channel Activity
Research by Schmid-Antomarchi et al. (1987) demonstrated the influence of sulfonylureas on ATP-modulated K+ channels in insulin-secreting cells, providing insights into the molecular mechanisms of diabetes drug action (Schmid-Antomarchi et al., 1987).
Coordination and Rearrangement in Metal Complexes
Bermejo et al. (2000) explored the coordination and rearrangement of compounds with a similar sulfonylurea structure in metal complexes, contributing to the understanding of metal-ligand interactions in coordination chemistry (Bermejo et al., 2000).
Insulin Secretion Stimulation
Proks et al. (2002) studied the mechanism by which sulfonylureas stimulate insulin secretion in pancreatic beta-cells, contributing to a better understanding of their role in diabetes management (Proks et al., 2002).
Epac2 Targeting by Sulfonylurea Drugs
Zhang et al. (2009) identified that sulfonylurea drugs directly interact with the cAMP sensor Epac2, broadening our understanding of the molecular pathways influenced by these drugs in diabetes treatment (Zhang et al., 2009).
Mécanisme D'action
Propriétés
IUPAC Name |
1-(2-cyanophenyl)-3-(4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-11-6-8-13(9-7-11)22(20,21)18-15(19)17-14-5-3-2-4-12(14)10-16/h2-9H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTVJAPQGCMSCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
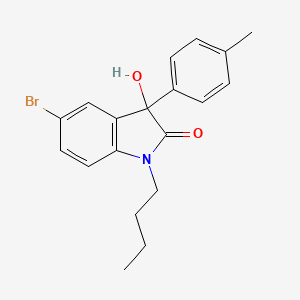
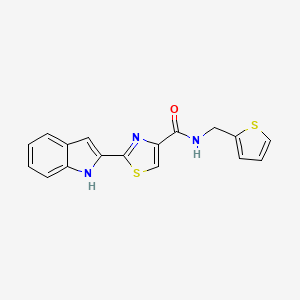
![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2491510.png)
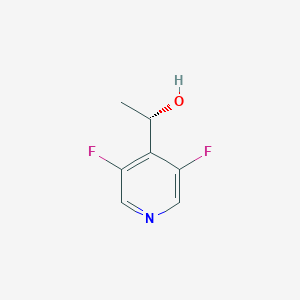
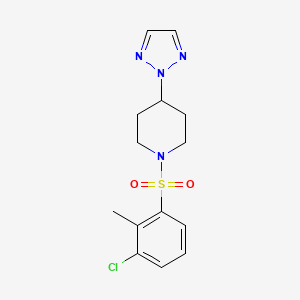
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-2-sulfonamide](/img/structure/B2491516.png)

![1-[(2,5-dimethylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2491518.png)
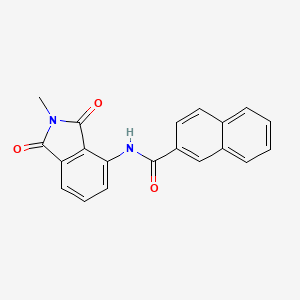
![9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B2491523.png)
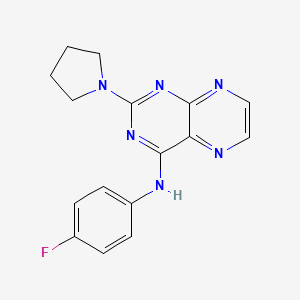
![2-{4-[4-({3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamoyl)phenoxy]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2491527.png)
![2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride](/img/no-structure.png)

